molecular formula C36H56O11 B591371 Ilexsaponin A1 CAS No. 108524-93-2

Ilexsaponin A1

Cat. No.: B591371
CAS No.: 108524-93-2
M. Wt: 664.8 g/mol
InChI Key: AWFZJSUJFSUBQU-MOJLLMCOSA-N
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Mechanism of Action

Target of Action

Ilexsaponin A1, a major bioactive ingredient of Ilex pubescens, primarily targets human umbilical vein endothelial cells (HUVECs) . It also interacts with bile acid (BA) metabolism , which is an attractive therapeutic target in nonalcoholic fatty liver disease (NAFLD) .

Mode of Action

This compound promotes cell proliferation, migration, invasion, and tube formation in HUVECs . It also rescues blood vessel loss in vascular insufficient zebrafish . This compound upregulates p-Akt, p-mTOR, p-Src, p-FAK, p-MEK, and p-Erk1/2 in HUVECs , indicating its interaction with these signaling proteins.

Biochemical Pathways

This compound affects several biochemical pathways. It activates the Akt/mTOR, MAPK/ERK, and Src- and FAK-dependent signaling pathways . In the context of NAFLD, it increases BA synthesis in the alternative pathway by upregulating the gene expression levels of sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Pharmacokinetics

The bioavailability of this compound and its conversion to its metabolite, ilexgenin A, are significantly inhibited by antibiotic-treated rats after oral administration . This suggests that the compound’s ADME properties and bioavailability are influenced by the presence of antibiotics.

Result of Action

The administration of this compound significantly decreases serum total cholesterol, attenuates liver steatosis, and decreases total hepatic BA levels in high-fat diet-induced NAFLD mice . It also accelerates efflux and decreases uptake of BA in the liver by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Action Environment

Environmental factors, such as diet and the presence of antibiotics, can influence the action of this compound. For instance, its therapeutic effects on high-fat diet-induced NAFLD have been demonstrated . Moreover, antibiotics can suppress the hydrolysis reaction of this compound in the intestinal tract, affecting its bioavailability .

Biochemical Analysis

Biochemical Properties

Ilexsaponin A1 interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound could be metabolized into a dominant metabolite, ilexgenin A, by β-glucosidase enzymes in intestinal microflora . It also interacts with enzymes involved in bile acid metabolism, such as sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells . It also rescues blood vessel loss in vascular insufficient zebrafish .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It upregulates the gene expression levels of CYP27A1 and CYP7B1, accelerating efflux and decreasing uptake of bile acid in the liver . This is achieved by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant changes in its effects. For instance, the bioavailability of this compound and its conversion from this compound to ilexgenin A were significantly inhibited in antibiotic-treated rats after oral administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, male C57BL/6J mice were fed a high-fat diet to induce nonalcoholic fatty liver disease and were treated with this compound (120 mg/kg) for 8 weeks . The administration of this compound significantly decreased serum total cholesterol, attenuated liver steatosis, and decreased total hepatic bile acid levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in bile acid metabolism, an attractive therapeutic target in nonalcoholic fatty liver disease . It also interacts with enzymes involved in this pathway, such as CYP27A1 and CYP7B1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It influences bile acid transport in the liver by interacting with FXR, BSEP, and NTCP .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ilexsaponin A typically involves extraction from the leaves of Ilex hainanensis. The leaves are collected, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Ilexsaponin A .

Industrial Production Methods: Industrial production of Ilexsaponin A follows similar extraction and purification processes but on a larger scale. The leaves are harvested in bulk, and large-scale extraction is performed using industrial-grade solvents. The crude extract is then subjected to high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Ilexsaponin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Hydroxide ions, in a basic medium.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Ilexsaponin B1
  • Ilexsaponin B2
  • Ilexsaponin B3
  • Ilexoside O

Comparison: Ilexsaponin A is unique due to its higher abundance in Ilex pubescens and its potent pharmacological effects. While other similar compounds like Ilexsaponin B1, B2, and B3 also exhibit bioactivity, Ilexsaponin A stands out for its significant anti-inflammatory and cholesterol-lowering properties .

Properties

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFZJSUJFSUBQU-MOJLLMCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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